4,4-Dimethylimidazolidin-2-one

描述

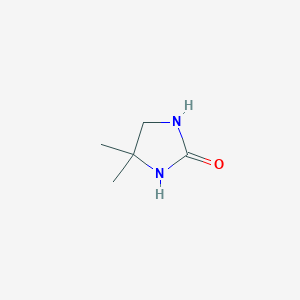

4,4-Dimethylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of imidazolidinone, characterized by the presence of two methyl groups at the 4th position of the imidazolidinone ring. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 4,4-Dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N’-dimethylurea with formaldehyde under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, followed by cyclization .

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidative carbonylation of N,N’-dimethylurea. This process involves the use of a palladium catalyst and carbon monoxide in the presence of an oxidant, such as oxygen .

化学反应分析

2.1. Nucleophilic Addition to Carbonyl

The carbonyl group undergoes nucleophilic attack, enabling functionalization:

-

Hydroamination : Ammonia or amines add to the carbonyl, forming imine intermediates.

-

Alkylation : Grignard reagents or organometallics modify the carbonyl oxygen.

2.2. Substitution Reactions

The methyl groups at the 4-position and nitrogen substituents participate in substitution:

-

Nucleophilic Substitution : Acetyl groups attached to nitrogen undergo displacement by stronger nucleophiles (e.g., alcohols, thiols).

-

Deprotonation : The NH group can act as a base, facilitating deprotonation in alkaline conditions.

2.3. Cyclization and Ring Expansion

Intramolecular cyclization is critical in synthesis:

-

Imine Formation : Diamines react with carbonyl compounds (e.g., ninhydrin) to form imine intermediates, which cyclize to form the imidazolidinone core .

-

Multicomponent Reactions : One-pot reactions with ninhydrin, malononitrile, and diamines yield fused bicyclic systems under aqueous conditions .

| Multicomponent Reaction Conditions | Yield | Product Type |

|---|---|---|

| Water, rt, 10 min | 75–98% | Imidazolidin-2-ylidene derivatives |

3.1. Pd-Catalyzed Carboamination

Mechanistically, Pd inserts into C–Br bonds, forming intermediates that undergo syn-insertion into alkenes. Stereoselectivity (>20:1 dr) arises from steric effects and allylic strain .

3.2. Double Michael Addition

The reaction proceeds via chemoselective N-alkenylation of sulfonamides followed by intramolecular cyclization. Diastereoselectivity is governed by steric and electronic factors of the diamide substrates .

3.3. Non-Covalent Interactions in AR Antagonists

In pharmacophore-based androgen receptor antagonists, electronic effects and intramolecular hydrogen bonding influence activity. For example, FAR06 (IC₅₀ = 0.801 μM) achieves enzalutamide-like potency by optimizing flexibility and non-covalent interactions .

Structural and Reactivity Considerations

The compound’s five-membered ring with two nitrogen atoms and methyl substituents confers:

-

Reactivity : Polarized carbonyl for nucleophilic attack.

-

Stability : Resistance to hydrolysis under controlled conditions.

-

Stereoelectronic Effects : Chiral centers influence reaction pathways and biological interactions.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,4-dimethylimidazolidin-2-one derivatives as effective androgen receptor (AR) antagonists. These compounds have been synthesized and evaluated for their ability to inhibit AR signaling, which is crucial in the treatment of prostate cancer. The derivatives MDV1-MDV8 showed promising results in vitro against LNCaP prostate cancer cells, outperforming some FDA-approved treatments like enzalutamide . This indicates a potential pathway for developing new therapies for castration-resistant prostate cancer (CRPC) by targeting AR signaling pathways.

Antimalarial and Anti-Pneumocystis Activity

The imidazolidin-2-one framework has also been explored for its antimalarial properties. Compounds derived from this structure demonstrated significant activity against Plasmodium falciparum and Pneumocystis carinii in various assays. These compounds exhibited favorable stability and bioactivity profiles, suggesting that modifications to the imidazolidin-2-one core can enhance therapeutic efficacy against these pathogens .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be employed as a chiral auxiliary for the synthesis of complex molecules and has been utilized in the preparation of various biologically active compounds. Its ability to form stable intermediates makes it an attractive option for chemists looking to develop new synthetic routes .

Synthesis of Novel Derivatives

Innovative synthetic methods have been developed to create derivatives of this compound with enhanced biological activities. For example, Pd-catalyzed reactions have been employed to generate a variety of substituted imidazolidinones with improved yields and selectivity . This advancement opens new avenues for the design of targeted therapies and functional materials.

Case Study 1: Anticancer Research

A study focused on synthesizing a series of this compound derivatives aimed at enhancing their AR antagonist activity. The results indicated that certain modifications led to increased potency compared to existing treatments. The pharmacological evaluation demonstrated a significant reduction in cell viability in prostate cancer cell lines, highlighting the therapeutic potential of these derivatives .

Case Study 2: Antimalarial Efficacy

Another research initiative investigated the efficacy of imidazolidin-2-one derivatives against malaria parasites. The study revealed that specific structural modifications improved the blood-schizontocidal activity against chloroquine-resistant strains of P. falciparum. The compounds not only inhibited parasite growth but also blocked transmission between hosts, showcasing their dual action as both therapeutic agents and prophylactics .

作用机制

The mechanism of action of 4,4-Dimethylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the growth of prostate cancer cells. The compound’s flexibility and ability to form non-covalent interactions with the receptor are crucial for its efficacy .

相似化合物的比较

Imidazolidin-2-one: The parent compound without the methyl groups at the 4th position.

Benzimidazolidin-2-one: A benzene ring fused to the imidazolidinone ring.

Thiohydantoin: A sulfur-containing analogue used in similar applications.

Uniqueness: 4,4-Dimethylimidazolidin-2-one is unique due to its enhanced stability and reactivity, attributed to the presence of the two methyl groups. These structural modifications improve its pharmacokinetic properties and make it a valuable scaffold in drug design .

生物活性

4,4-Dimethylimidazolidin-2-one is a cyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its imidazolidinone structure, has been investigated for various pharmacological properties, particularly as an androgen receptor antagonist, which may have implications in the treatment of prostate cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 128.17 g/mol. Its structure includes two methyl groups attached to the nitrogen atoms in the imidazolidinone ring, which may influence its reactivity and biological interactions.

Androgen Receptor Antagonism

Recent studies have highlighted the activity of this compound as an androgen receptor (AR) antagonist. This property is particularly relevant in the context of prostate cancer treatment, where AR signaling plays a crucial role in tumor growth and progression.

- Study Findings : A series of derivatives based on this compound were synthesized and tested for their AR antagonistic activity. One compound, FAR06, demonstrated comparable efficacy to the FDA-approved drug enzalutamide with an IC50 value of approximately 0.801 μM .

In Vitro Studies

In vitro studies using the androgen-dependent LNCaP prostate cancer cell line have shown that compounds derived from this compound can effectively inhibit AR signaling pathways. These findings suggest that modifications to the imidazolidinone structure can enhance biological activity against prostate cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific modifications to the imidazolidinone framework can significantly impact biological activity. The introduction of flexible linkers and functional groups has been shown to optimize the interaction with the androgen receptor .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| FAR06 | Androgen Receptor Antagonist | 0.801 | |

| Enzalutamide | FDA-approved AR Antagonist | 0.782 |

Prostate Cancer Treatment

In a recent study focusing on androgen receptor antagonists for prostate cancer therapy, derivatives of this compound were evaluated for their potential in overcoming resistance to traditional therapies. The findings indicated that these compounds could serve as effective alternatives or adjuncts to existing treatments .

属性

IUPAC Name |

4,4-dimethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLLLHYGMMQKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283209 | |

| Record name | 4,4-dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24572-33-6 | |

| Record name | NSC30468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。